molecular formula C20H27N3O2 B12696279 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide CAS No. 93966-70-2

3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide

Cat. No.: B12696279
CAS No.: 93966-70-2
M. Wt: 341.4 g/mol
InChI Key: LSSWJMTZWUUZSB-UHFFFAOYSA-M
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Description

3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is a chemical compound with the molecular formula C20H26N3O.HO. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide typically involves the methylation of m-hydroxy-N,N-diethyl aniline using dimethyl sulfate, followed by nitrosation. The resulting product is then condensed with m-hydroxy-N,N-diethyl aniline, and the final compound is obtained by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques is essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of simpler amine compounds.

Scientific Research Applications

3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and a reagent in various chemical reactions.

    Biology: The compound is employed in biological staining techniques to visualize cellular components.

    Industry: The compound is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, affecting their structure and function. These interactions lead to various biological effects, including antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and interact with proteins makes it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

93966-70-2

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;hydroxide

InChI

InChI=1S/C20H26N3O.H2O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H2/q+1;/p-1

InChI Key

LSSWJMTZWUUZSB-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[OH-]

Origin of Product

United States

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